Encefalina-leu, arg(6,7)-

Descripción general

Descripción

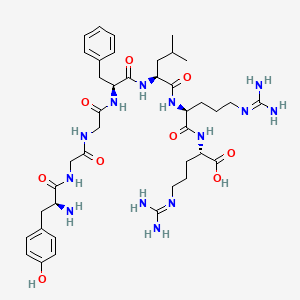

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid, also known as (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid, is a useful research compound. Its molecular formula is C40H61N13O9 and its molecular weight is 868 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Efectos Analgésicos

Las encefalinas, incluida la Leu-encefalina, se ha descubierto que contribuyen a los efectos analgésicos mejorados de los agonistas del receptor μ opioide supraespinal después de una lesión inflamatoria . Esto sugiere que juegan un papel importante en el manejo del dolor y podrían utilizarse potencialmente en el desarrollo de nuevos analgésicos .

Respuesta a la Inflamación y a la Lesión

Los estudios han demostrado que la lesión inflamatoria persistente aumenta la liberación de péptidos opioides, incluidas las encefalinas, en la médula rostroventromedial (RVM) de las ratas . Se cree que este aumento es una respuesta neuronal compensatoria para mitigar la expresión completa del dolor inflamatorio .

Interacción con los Receptores Opioides

Las encefalinas son ligandos endógenos de los receptores opioides oprm1(μ), oprd1(δ) y oprk1(κ) . Interactúan con estos receptores de forma sinérgica o aditiva con un agonista del receptor μ opioide administrado exógenamente .

Regulación del Receptor μOpioide

El sistema opioide endógeno, incluidas las encefalinas, puede modular los efectos de los agonistas exógenos como la morfina . Esto sugiere que las encefalinas podrían desempeñar un papel en la regulación de los receptores opioides, lo que podría tener implicaciones para el tratamiento de afecciones como la adicción a los opioides .

Efectos del Desarrollo

Los opiáceos, incluidas las encefalinas, pueden tener efectos más amplios durante el desarrollo . Por ejemplo, el tratamiento con Met-ENK puede inhibir la proliferación celular de las células germinales externas cerebelosas . Esto sugiere que las encefalinas podrían desempeñar un papel en el desarrollo del sistema nervioso central .

Aplicaciones Terapéuticas Potenciales

Dado su papel en el manejo del dolor, la respuesta inflamatoria y la regulación del receptor opioide, las encefalinas podrían utilizarse potencialmente en el desarrollo de nuevas estrategias terapéuticas para afecciones como el dolor crónico, las enfermedades inflamatorias y la adicción a los opioides .

Mecanismo De Acción

Target of Action

The primary targets of the compound Enkephalin-leu, arg(6,7)- are the delta-opioid receptors . These receptors are part of the opioid receptor family, which also includes mu and kappa receptors . Delta-opioid receptors are widely distributed in the central nervous system and are involved in pain modulation, emotional responses, and neuroendocrine regulation .

Mode of Action

Enkephalin-leu, arg(6,7)- interacts with its targets, the delta-opioid receptors, by binding to these receptors and activating them . This activation triggers a series of intracellular events, leading to the inhibition of adenylate cyclase, decreased cAMP production, and reduced neuronal excitability . As a result, the compound can exert analgesic effects and modulate emotional responses .

Biochemical Pathways

The action of Enkephalin-leu, arg(6,7)- affects several biochemical pathways. One of the key pathways is the toll-like receptor 4 (TLR4)/nuclear factor kappa B (NF-κB) signaling pathway . By inhibiting this pathway, Enkephalin-leu, arg(6,7)- can reduce neuroinflammation, which is beneficial in conditions like ischemic stroke . Additionally, the compound can influence the endogenous opioid system, which plays a crucial role in pain modulation and immune regulation .

Pharmacokinetics

It is known that enkephalins, including enkephalin-leu, arg(6,7)-, are rapidly degraded by enzymes such as neutral endopeptidase (nep), aminopeptidase n (apn), and angiotensin-converting enzyme (ace) . This rapid degradation can limit the bioavailability of the compound, affecting its therapeutic potential .

Result of Action

The molecular and cellular effects of Enkephalin-leu, arg(6,7)-'s action are primarily related to its analgesic and neuroprotective properties . By activating delta-opioid receptors and inhibiting the TLR4/NF-κB signaling pathway, the compound can reduce neuroinflammation, protect neurons from ischemia-reperfusion injury, and alleviate pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Enkephalin-leu, arg(6,7)-. For instance, stress can modulate the endogenous opioid system, affecting the activity of enkephalins . Moreover, the cellular environment, including the presence of degrading enzymes and the expression level of opioid receptors, can also impact the action of Enkephalin-leu, arg(6,7)- .

Análisis Bioquímico

Biochemical Properties

Enkephalin-leu, arg(6,7) is involved in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . For instance, it has been found to interact with opioid receptors, modulating analgesia, reward, and stress . The nature of these interactions is complex and involves both binding and enzymatic activity .

Cellular Effects

Enkephalin-leu, arg(6,7) has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to activate enkephalinergic neurons in the Nucleus Accumbens shell (NAcSh) after acute stress, leading to the release of Met- and Leu-Enk .

Molecular Mechanism

The molecular mechanism of action of Enkephalin-leu, arg(6,7) is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to bind to opioid receptors, leading to changes in cellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Enkephalin-leu, arg(6,7) change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been shown that acute stress leads to the release of Met- and Leu-Enk, demonstrating the dynamics of Met- and Leu-Enk release .

Dosage Effects in Animal Models

The effects of Enkephalin-leu, arg(6,7) vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Enkephalin-leu, arg(6,7) is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels . For example, it has been found to be involved in the biosynthesis of opioid peptides .

Transport and Distribution

Enkephalin-leu, arg(6,7) is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Enkephalin-leu, arg(6,7) and any effects on its activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H61N13O9/c1-23(2)18-30(36(59)51-28(10-6-16-46-39(42)43)35(58)52-29(38(61)62)11-7-17-47-40(44)45)53-37(60)31(20-24-8-4-3-5-9-24)50-33(56)22-48-32(55)21-49-34(57)27(41)19-25-12-14-26(54)15-13-25/h3-5,8-9,12-15,23,27-31,54H,6-7,10-11,16-22,41H2,1-2H3,(H,48,55)(H,49,57)(H,50,56)(H,51,59)(H,52,58)(H,53,60)(H,61,62)(H4,42,43,46)(H4,44,45,47)/t27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXKOJUSHXZXKB-QKUYTOGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H61N13O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

868.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77101-32-7 | |

| Record name | Enkephalin-leu, arg(6,7)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077101327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.